

An In-depth Technical Guide to the Physicochemical Properties of Kazinol B

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Compound of Interest

Compound Name: Kazinol B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Kazinol B**, a naturally occurring isoprenylated flavan. The information herein is intended to support research, drug discovery, and development activities by providing essential data on its chemical and physical characteristics, alongside insights into its biological interactions.

Core Physicochemical Data

Kazinol B, isolated from the barks of *Broussonetia papyrifera* and *Broussonetia kazinoki*, is a flavonoid compound that presents as a powder.^{[1][2][3][4]} Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₅ H ₂₈ O ₄	[1][2][3][5][6]
Molecular Weight	392.5 g/mol	[1][3][7]
CAS Number	99624-27-8	[1][5]
Physical Form	Powder	[1][2]
Purity	≥98%	[1][7]
Boiling Point	556.6°C at 760 mmHg	[8]
Density	1.176 g/cm ³	[8]
Flash Point	290.4°C	[8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
XLogP3-AA	6	[3]
Hydrogen Bond Donor Count	2	[3]

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for the determination of all of **Kazinol B**'s physicochemical properties are not readily available in the public domain, standard methodologies commonly employed for natural products of this class are described below.

Melting Point Determination

A standard method for determining the melting point of a powdered substance like **Kazinol B** is the capillary melting point method.

- Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
- Procedure:

- A small, dry sample of **Kazinol B** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

The solubility of **Kazinol B** in various solvents is determined through standardized dissolution testing.

- Procedure:
 - A known, small amount of **Kazinol B** (e.g., 1 mg) is placed into a vial.
 - A measured volume of the solvent to be tested (e.g., 1 mL of DMSO) is added to the vial.
 - The mixture is vortexed or agitated at a controlled temperature for a set period.
 - The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.
 - For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved **Kazinol B** can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Estimation

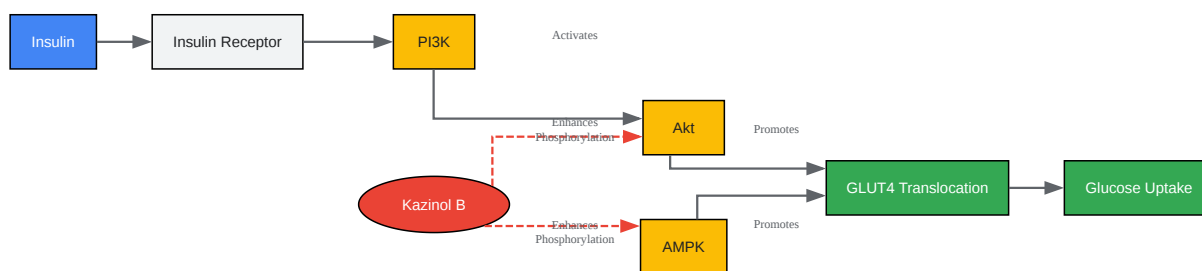
The XLogP3-AA value provided is a computed value. Experimentally, the octanol-water partition coefficient can be determined using the shake-flask method.

- Procedure:

- A solution of **Kazinol B** is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of **Kazinol B** between the two phases until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of **Kazinol B** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

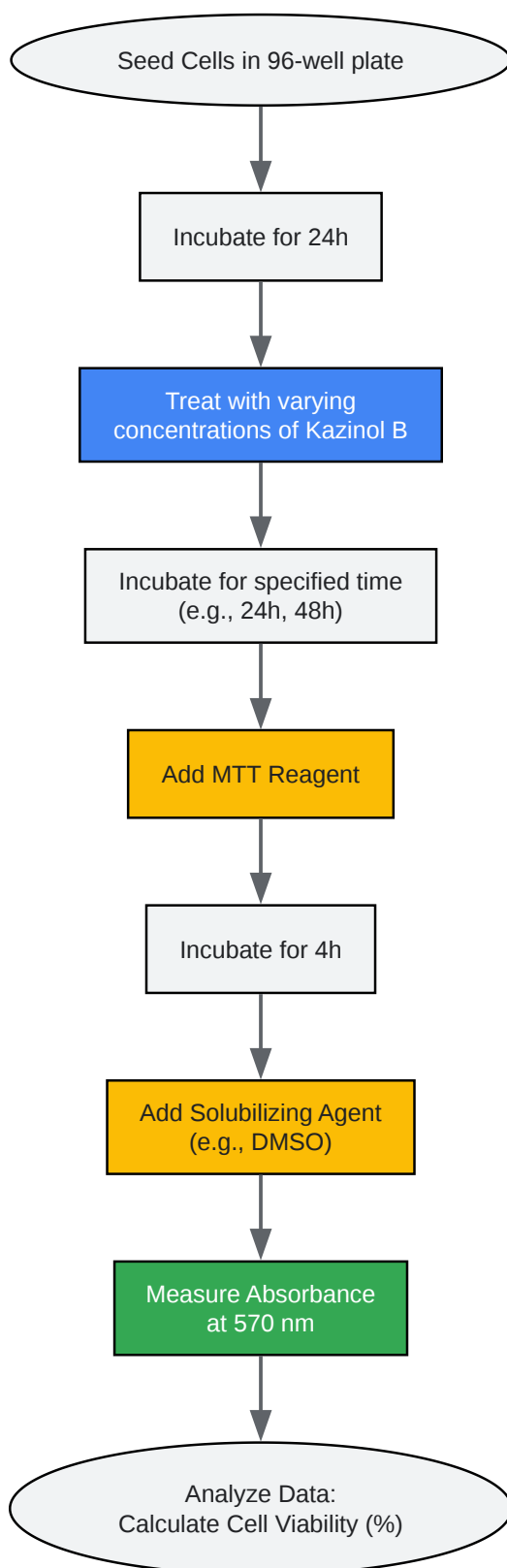
Signaling Pathway and Experimental Workflow Visualizations

Kazinol B has been shown to modulate several key signaling pathways, making it a compound of interest for therapeutic development. Below are visualizations of a key signaling pathway and a representative experimental workflow.



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Caption: **Kazinol B** enhances insulin sensitivity via Akt and AMPK activation.



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Caption: Workflow for a standard MTT cell viability assay.

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References

- 1. Kazinol B | CAS:99624-27-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Kazinol B | CymitQuimica [cymitquimica.com]
- 3. Kazinol B | C₂₅H₂₈O₄ | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kazinol B protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kazinol B Datasheet DC Chemicals [dcchemicals.com]
- 6. abmole.com [abmole.com]
- 7. Kazinol B, CAS [[99624-27-8]] | BIOZOL [biozol.de]
- 8. knownchemical.com [knownchemical.com]
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